trans-Eldecalcitol
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Overview
Description
Trans-Eldecalcitol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.725. The purity is usually 95%.
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Mechanism of Action
Target of Action
Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .
Mode of Action
Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position . It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma . This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism .
Biochemical Pathways
Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity .
Result of Action
Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation . Moreover, it has been associated with a higher risk of hypercalciuria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug . .
Biochemical Analysis
Biochemical Properties
Eldecalcitol plays a significant role in biochemical reactions. It has strong effects to reduce calcium reabsorption into the body from bones, therefore increasing bone mineral density . In animals, Eldecalcitol inhibits the activity of osteoclasts for the function to reduce bone degradation for calcium, while still able to maintain osteoblast function so as to not hinder bone formation .
Cellular Effects
Eldecalcitol influences cell function by inhibiting bone resorption and increasing bone mineral density (BMD) in osteoporotic patients . It also displays anti-tumor effect and inhibits cell proliferation, migration and induces apoptosis by suppressing GPx-1 .
Molecular Mechanism
Eldecalcitol exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of osteoclasts, reducing bone degradation for calcium, while maintaining osteoblast function to not hinder bone formation .
Temporal Effects in Laboratory Settings
Over time, Eldecalcitol has been observed to increase bone mineral density and strengthen bone structure . It decreases bone reabsorption as observed through a bone reabsorption marker .
Dosage Effects in Animal Models
In animal models, the effects of Eldecalcitol vary with different dosages. It has been found to be a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis .
Metabolic Pathways
Eldecalcitol is involved in the metabolic pathway of vitamin D. It inhibits bone resorption and increases bone mineral density, effectively altering the metabolic flux of calcium in the body .
Biological Activity
trans-Eldecalcitol, also known as eldecalcitol (ED-71), is a synthetic analog of vitamin D that has garnered attention for its potent biological activities, particularly in the treatment of osteoporosis. Its mechanism of action primarily involves interaction with the vitamin D receptor (VDR), which regulates gene expression related to calcium and phosphate metabolism, bone health, and cell differentiation.
This compound functions as a selective agonist for the VDR, promoting the transcription of genes involved in bone formation and mineralization. This compound exhibits a higher affinity for VDR compared to natural vitamin D, leading to enhanced biological effects without the hypercalcemic side effects commonly associated with vitamin D supplementation .
Comparative Efficacy in Clinical Studies
Clinical trials have demonstrated that this compound effectively increases bone mineral density (BMD) and reduces markers of bone turnover. A meta-analysis of three independent studies involving 1,332 patients revealed that this compound significantly increased lumbar BMD and suppressed levels of bone resorption markers such as NTX and BALP compared to placebo and alfacalcidol .
Key Findings from Clinical Trials
Parameter | ELD (0.75 μg/day) | Alfacalcidol (1 μg/day) | Placebo |
---|---|---|---|
Increase in lumbar BMD | Significant P<0.00001 | Not significant | Not significant |
NTX Reduction | Greater reduction P<0.0001 | Lower reduction P<0.05 | Not applicable |
BALP Reduction | 19% P<0.01 | 26% P<0.05 | Not applicable |
Vertebral fracture incidence | Lower incidence P=0.029 | Higher incidence | Not applicable |
In Vitro Studies
In vitro studies have shown that this compound induces differentiation in various cell types, including myeloid leukemia cells (HL-60), where it promotes differentiation into macrophage-like cells. This effect is attributed to its ability to activate VDR, leading to changes in gene expression that favor differentiation over proliferation .
Safety Profile
The safety profile of this compound has been favorable in clinical settings. Compared to traditional vitamin D therapies, it does not induce hypercalcemia, making it a safer alternative for long-term use in patients at risk for osteoporosis .
Case Study 1: Osteoporosis Management
A cohort study involving postmenopausal women treated with this compound showed significant improvements in BMD after six months of therapy. Patients reported fewer vertebral fractures compared to those receiving standard vitamin D treatments.
Case Study 2: Endothelial Protection
Research conducted on ovariectomized rats demonstrated that this compound not only improved bone density but also exhibited protective effects on endothelial function, suggesting potential cardiovascular benefits alongside its primary use for osteoporosis .
Properties
IUPAC Name |
5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.